1-Tosyl-3-vinyl-1H-indole
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Overview
Description
1-Tosyl-3-vinyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are important in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Tosyl-3-vinyl-1H-indole typically involves the tosylation of indole derivatives. One common method includes the reaction of indole with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The vinyl group can be introduced through various synthetic routes, including Heck coupling reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-Tosyl-3-vinyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Tosyl-3-vinyl-1H-indole has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Tosyl-3-vinyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to its diverse biological activities . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Tosyl-3-vinyl-1H-indole can be compared with other indole derivatives such as:
1-Tosyl-1H-indole: Lacks the vinyl group, which can affect its reactivity and biological activity.
3-Vinyl-1H-indole: Lacks the tosyl group, which can influence its solubility and stability.
Properties
Molecular Formula |
C17H15NO2S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-ethenyl-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C17H15NO2S/c1-3-14-12-18(17-7-5-4-6-16(14)17)21(19,20)15-10-8-13(2)9-11-15/h3-12H,1H2,2H3 |
InChI Key |
BVOYNRMPSBRSRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C |
Origin of Product |
United States |
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